molecular formula C14H15NO B13601125 (R)-1-(2-Phenoxyphenyl)ethanamine

(R)-1-(2-Phenoxyphenyl)ethanamine

Cat. No.: B13601125
M. Wt: 213.27 g/mol
InChI Key: RCVUOJLMRKMBRS-LLVKDONJSA-N
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Description

®-1-(2-Phenoxyphenyl)ethanamine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a phenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Phenoxyphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2-phenoxybenzaldehyde and an amine source.

    Reductive Amination: The key step in the synthesis is the reductive amination of 2-phenoxybenzaldehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-1-(2-Phenoxyphenyl)ethanamine in high purity.

Industrial Production Methods

In an industrial setting, the production of ®-1-(2-Phenoxyphenyl)ethanamine may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Phenoxyphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

®-1-(2-Phenoxyphenyl)ethanamine has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in research to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Phenoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Phenoxyphenyl)ethanamine: The enantiomer of ®-1-(2-Phenoxyphenyl)ethanamine, which may exhibit different biological activities and properties.

    Phenethylamine: A simpler analog that lacks the phenoxy group, used as a reference compound in studies.

    2-Phenoxybenzylamine: A structurally related compound with similar functional groups.

Uniqueness

®-1-(2-Phenoxyphenyl)ethanamine is unique due to its specific stereochemistry and the presence of both phenoxy and phenyl groups, which contribute to its distinct chemical and biological properties. Its enantiomeric purity and specific interactions with molecular targets make it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(1R)-1-(2-phenoxyphenyl)ethanamine

InChI

InChI=1S/C14H15NO/c1-11(15)13-9-5-6-10-14(13)16-12-7-3-2-4-8-12/h2-11H,15H2,1H3/t11-/m1/s1

InChI Key

RCVUOJLMRKMBRS-LLVKDONJSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC2=CC=CC=C2)N

Canonical SMILES

CC(C1=CC=CC=C1OC2=CC=CC=C2)N

Origin of Product

United States

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